Home > Products > Screening Compounds P105363 > 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide
2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide -

2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide

Catalog Number: EVT-5488106
CAS Number:
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound demonstrated notable fungicidal and antiviral activity against the tobacco mosaic virus. [] It features a 1,3-thiazole-4-carboxamide core, which is further decorated with a piperidine ring substituted with a complex pyrazole moiety. []
  • Relevance: The presence of the 1,3-thiazole-4-carboxamide core and a piperidine substituent directly links this compound to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, establishing a close structural relationship. Both compounds exhibit variations in the piperidine substituents, but the shared core structure suggests potential similarities in their biological profiles. []

(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

  • Compound Description: SB-612111 is a highly potent and selective antagonist for the nociceptin/orphanin FQ peptide receptor (NOP). [] It demonstrates competitive antagonism against the inhibitory effects of N/OFQ in both peripheral and central nervous system preparations. [] The structure features a benzocycloheptene ring system linked to a piperidine ring, which is further substituted with a 2,6-dichlorophenyl group. []
  • Relevance: While not sharing the thiazole-carboxamide core, SB-612111 exhibits structural similarities with 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide by incorporating a piperidine ring substituted with a chlorinated aromatic group. This common motif may indicate a potential for interaction with similar biological targets or pathways, despite differences in their core structures. []

3-Benzyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione and 3-Piperazinomethyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione

  • Compound Description: These compounds represent two series of novel thiadiazole derivatives featuring a triazole substituent. [] The 3-benzyl series exhibited promising antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus typhi, particularly those with 4-chlorobenzyl and 4-nitrobenzyl groups. [] The 3-piperazinomethyl series also demonstrated good antibacterial activity, especially with an N-methylpiperazine moiety. []
  • Relevance: Although their structures differ significantly from 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, these thiadiazole derivatives are relevant because they highlight the potential of heterocyclic compounds with various substituents as antimicrobial agents. The exploration of different aromatic and heterocyclic substituents on thiadiazole rings in these compounds provides valuable insights for further structural modifications and optimization of 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide and its analogs. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

  • Compound Description: This series of compounds exhibited fungicidal activity against Phytophthora capsici, a plant pathogen. [, ] They were derived from lead compounds featuring an aminothiazole core substituted with pyrimidinyl and phenylamine moieties. [, ] Further modifications involved introducing piperidin-4-yl-thiazole substituents with varying modifications. [, ]
  • Relevance: The presence of a piperidine ring linked to a thiazole ring in these compounds draws a structural parallel to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. Despite significant differences in their overall structures and biological targets, this shared motif provides a framework for understanding the potential impact of piperidine and thiazole rings on biological activity. The success of these fungicides underscores the importance of exploring diverse heterocyclic systems for developing compounds with desired pharmacological properties. [, ]

N-(4-(2-Benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide Derivatives

  • Compound Description: This series of substituted thiazole carboxamide derivatives demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The compounds feature a central carboxamide linker connecting two thiazole rings, each substituted with a benzyl group. [] The specific antimicrobial activity profiles varied depending on the substituents on the benzyl rings. []
  • Relevance: This series highlights the biological potential of thiazole-carboxamide derivatives, which directly relates to the core structure of 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. Although the second thiazole ring is replaced with a piperidine ring in the target compound, the presence of a benzyl substituent and the thiazole-carboxamide core suggests potential similarities in their pharmacophores. []

3-(6-Methylpyridine-3-yl-sulfanyl)-6-(4H-[1,2,4]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide (Cpd-D)

  • Compound Description: Cpd-D is a novel glucokinase activator under development for the treatment of type 2 diabetes. [] Its pharmacokinetics in rats revealed substantial inter-individual variations, leading to the identification of slow and fast metabolizer phenotypes. [] The primary metabolic pathway involved oxidative cleavage of the thiazole moiety by CYP2D1. []
  • Relevance: Cpd-D shares the 1,3-thiazole carboxamide core with 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, highlighting the importance of this structural element in drug development. Despite substantial differences in their overall structures and intended therapeutic applications, the presence of a thiazole ring linked to a carboxamide group underscores a potential for common metabolic pathways or interactions with similar biological targets. []

N-1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

  • Compound Description: AM251 acts as a CB1 cannabinoid receptor antagonist and inverse agonist. [, , ] Its administration has been shown to increase synaptic transmission between CB1-positive perisomatic interneurons and CA1 pyramidal neurons, [] elevate hippocampal acetylcholine release, [] and inhibit glutamate release in the hippocampus. [] This compound features a pyrazole core substituted with a piperidine ring and two halogenated aromatic groups. [, , ]
  • Relevance: AM251 possesses a piperidine ring substituted with a chlorinated aromatic group, a structural feature shared with 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. This common motif suggests that both compounds might exhibit some degree of interaction with similar binding sites or biological pathways, despite differences in their core structures and primary targets. [, , ]

1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J113397)

  • Compound Description: J113397 serves as a standard nonpeptide antagonist for the nociceptin/orphanin FQ peptide receptor (NOP). [, ] It effectively blocks the inhibitory effects of N/OFQ, albeit with slightly lower potency compared to SB-612111. [] Structurally, J113397 features a benzimidazolone ring system connected to a piperidine ring, which is further substituted with a cyclooctylmethyl group. [, ]
  • Relevance: Similar to SB-612111, J113397 demonstrates structural similarities to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide by featuring a piperidine ring. Although the specific substituents on the piperidine ring differ, the shared presence of this heterocyclic motif may suggest potential overlap in their biological profiles or interactions with common targets. [, ]

(±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1) and N-(3,5-Dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

  • Compound Description: These compounds were discovered through virtual screening targeting the urokinase receptor (uPAR), a protein implicated in tumor invasion and metastasis. [] Analogues of IPR-1 and IPR-69 exhibited inhibitory activity against MDA-MB-231 breast cancer cell invasion, migration, and adhesion. [] IPR-69 also showed promising pharmacokinetic properties and demonstrated efficacy in reducing tumor volume and metastasis in a mouse model of breast cancer. []
  • Relevance: While structurally distinct from 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, IPR-69 is notable for its inclusion of a piperidin-4-yl moiety. This shared structural feature emphasizes the versatility of piperidine rings in medicinal chemistry and their potential for contributing to diverse biological activities. The identification of IPR-69 as a potential antimetastatic agent underscores the value of exploring structurally diverse compounds for therapeutic applications beyond the immediate scope of the target compound. []

(R/S)-5-Hydroxy-4-hydroxymethyl-3-oxapent-2-yl Derivatives of Nucleic Bases

  • Compound Description: This series of compounds represents a group of acyclovir-like nucleoside analogues synthesized using 1,3-diacetoxy-2-(1-acetoxy)propane or 1,3-dichloro-2-(1-chlorethoxy)propane as alkylating agents. [, ] The guanine derivative displayed activity against Herpes simplex virus type 1 (HSV-1). [, ]
  • Relevance: Although their core structure significantly deviates from 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, these nucleoside analogues highlight the exploration of diverse heterocyclic systems for antiviral activity. The presence of a hydroxymethyl group in these compounds, similar to the target compound, suggests potential shared considerations for their synthesis and modification. Moreover, the discovery of antiviral activity within this series emphasizes the importance of exploring structurally diverse compounds for therapeutic applications beyond the immediate scope of the target compound. [, ]

1-((rel-1S,3R,6R)-6-(Benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A) and rel-(9R,10R,12S)-N-(2,6-Dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

  • Compound Description: Compounds A and B are the first published examples of dopamine D1 positive allosteric modulators (PAMs). [] Compound A exhibits PAM activity at D1 receptors and agonist activity at D2 receptors. [] Compound B displays higher potency and selectivity for D1 receptors over D2 receptors. [] Interestingly, Compound B selectively targets human and nonhuman primate D1 receptors but lacks activity at rodent D1 receptors. []
  • Relevance: While their structures differ significantly from 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, Compound A is notable for incorporating a piperazine ring substituted with a halogenated benzyl group, a structural feature reminiscent of the target compound's piperidine ring substituted with a chlorobenzyl group. Although targeting different receptors, this shared motif suggests that both compounds might interact with similar binding pockets or engage in analogous binding modes. []

2-Chloroquinoline-3-carbaldehyde Derivatives

  • Compound Description: These compounds are a series of quinoline-thiazole derivatives synthesized from 2-chloroquinoline-3-carbaldehyde. [, ] They exhibit antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. [, ]
  • Relevance: Although structurally dissimilar to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide, these quinoline-thiazole derivatives are relevant because they demonstrate the potential of combining different heterocyclic systems for antimicrobial activity. Their successful development as antimicrobial agents provides insights for exploring new combinations of heterocyclic rings, potentially leading to the discovery of novel analogues with enhanced or distinct biological activities compared to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. [, ]

1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)-4-nitroimidazole and 1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)-4,5-dicyanoimidazole

  • Compound Description: These compounds are N-nucleoside analogues of substituted imidazoles synthesized from methyl acrylate. [] They represent novel 1,3-dioxolane nucleoside analogues, designed as potential therapeutic agents. []
  • Relevance: While not directly sharing the thiazole-carboxamide core, these compounds are relevant due to their incorporation of a 1,3-dioxolane ring system with a hydroxymethyl substituent, a structural feature present in 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. This structural similarity suggests a potential for common synthetic pathways or considerations for derivatization. []

2-(2-Hydroxymethyl-1,3-dioxolan-4-yl)-1,3-thiazole-4-carboxamide

  • Compound Description: This compound is a novel 1,3-dioxolane C-nucleoside analogue of tiazofurin, synthesized from methyl acrylate. [] It represents a structural class of potential therapeutic agents designed to mimic naturally occurring nucleosides. []
  • Relevance: This compound bears a striking resemblance to 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. Both share the 1,3-thiazole-4-carboxamide core and feature a 1,3-dioxolane ring substituted with a hydroxymethyl group. The primary difference lies in the additional piperidine ring present in the target compound. This close structural relationship strongly suggests potential similarities in their biological activities and metabolic pathways. []

N5-[(1R, 2S, 3R, 4R)-3-Hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]-2-{[(1H-pyrrol-2-yl)carbonyl]-amino}thiazole-5-carboxamide (L1) and 2-Benzamido-N5-[(1R, 2S, 3R, 4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]thiazole-5-carboxamide (L2)

  • Compound Description: These compounds are carbocyclic nucleosides with nucleobases attached via amide bonds. [] They were synthesized and incorporated into pyrimidine oligonucleotides for investigating sequence-specific recognition of double-helical DNA. [] Both L1 and L2 exhibited preferential binding to pyrimidine over purine bases, with similar affinities for C·G and T·A base pairs. []
  • Relevance: L1 and L2 share the thiazole-5-carboxamide core with 2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide. Although their overall structures differ significantly due to the carbocyclic nucleoside component, the common thiazole-carboxamide motif suggests potential similarities in their chemical properties and reactivity. Moreover, the presence of a hydroxymethyl group in both L1 and L2 further strengthens the structural relationship with the target compound. []

Properties

Product Name

2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide

IUPAC Name

2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-1-3-12(7-13)8-17(11-22)5-2-6-21(10-17)16-20-14(9-24-16)15(19)23/h1,3-4,7,9,22H,2,5-6,8,10-11H2,(H2,19,23)

InChI Key

SPOWRIKFPFLLGR-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC(=CS2)C(=O)N)(CC3=CC(=CC=C3)Cl)CO

Canonical SMILES

C1CC(CN(C1)C2=NC(=CS2)C(=O)N)(CC3=CC(=CC=C3)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.